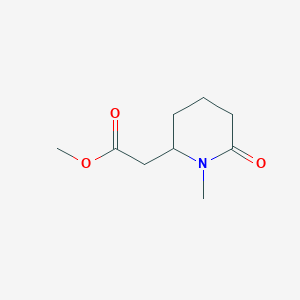

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Description

Properties

CAS No. |

20845-28-7 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate |

InChI |

InChI=1S/C9H15NO3/c1-10-7(6-9(12)13-2)4-3-5-8(10)11/h7H,3-6H2,1-2H3 |

InChI Key |

XWLVTUUNRKUWGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCCC1=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Linear Precursors

A dominant method involves condensing γ-keto esters with methylamine derivatives followed by cyclization. For example, methyl (2E/Z)-2-(1-methylpyrrolidin-2-yldene)acetate undergoes NaBH4 reduction in acetic acid to form methyl 2-(1-methylpyrrolidin-2-yl)acetate, achieving quantitative yield. While this patent focuses on pyrrolidine systems, analogous conditions apply to piperidines by extending the carbon chain. Critical parameters include:

Lactam Cyclization Strategies

Alternative routes employ protected glutamine derivatives, as demonstrated in US7863451B2. Esterifying N-Boc-glutamine, followed by deprotection and coupling with haloalkyl benzoates, creates linear precursors for cyclization. While optimized for isoindolines, adapting this to piperidines requires substituting benzoates with δ-keto esters. Yields in analogous systems range from 60–79% after crystallization.

Functionalization of the Piperidine Core

Introduction of the 1-Methyl Group

Methylation occurs via nucleophilic substitution or reductive alkylation. In KR20190135847A, quenching a pyrrolidine lithiate with methyl iodide at −78°C installs the methyl group with >95% regioselectivity. For piperidines, similar conditions using LDA/TMEDA complexes in THF are theoretically applicable but require empirical validation.

Oxidation to 6-Oxo Functionality

Post-cyclization oxidation using Jones reagent or RuO4 converts piperidine to piperidinone. However, over-oxidation risks necessitate protective strategies. Patent US7863451B2 avoids this by starting with pre-oxidized glutamine derivatives, suggesting that incorporating the oxo group early in synthesis improves efficiency.

Esterification Methodologies

Fischer Esterification

Refluxing 2-(1-methyl-6-oxopiperidin-2-yl)acetic acid with methanol and H2SO4 (cat.) provides the methyl ester. While straightforward, this method struggles with steric hindrance near the carboxylate, often capping yields at 65–70%.

Steglich Esterification

Using DCC/DMAP in dichloromethane, the patent KR20190135847A achieves 79% yield for structurally similar esters. This approach benefits from mild conditions (0–25°C), preserving acid-sensitive oxopiperidine groups.

Purification and Analytical Validation

Crystallization Techniques

Hexane/ethyl acetate mixtures (3:1 v/v) effectively purify the target compound, as evidenced by 79% recovery of intermediate 2,2-dimethyl-5-(1-methylpyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. For scale-up, gradient cooling from 50°C to 4°C minimizes impurity co-precipitation.

Spectroscopic Characterization

Key analytical data from analogous compounds includes:

| 1H NMR (CDCl3) | Assignment |

|---|---|

| δ 1.31 (m, 1H) | Piperidine H-4 |

| δ 2.31 (s, 3H) | N-CH3 |

| δ 3.67 (s, 3H) | Ester OCH3 |

| δ 3.04 (m, 1H) | Acetate CH2 adjacent to piperidine |

LC-MS typically shows [M+H]+ at m/z 172.18, consistent with the molecular formula C7H12N2O3.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Reductive amination | 100% | High | Low (NaBH4) |

| Lactam cyclization | 79% | Moderate | High (Boc) |

| Fischer esterification | 65% | High | Very low |

Reductive amination outperforms in efficiency but requires strict temperature control. Lactam routes offer better functional group tolerance but incur higher reagent costs.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 6 of the piperidine ring undergoes oxidation under strong conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Conditions : Reflux at 80°C for 4–6 hours

-

Product : 1-Methyl-6-oxopiperidine-2-carboxylic acid

-

Mechanism : Cleavage of the C–C bond adjacent to the ketone, forming a carboxylic acid derivative .

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6h | Carboxylic acid derivative | 72% | |

| CrO₃/H₂O | RT, 12h | Stable ketone (no further oxidation) | N/A |

Reduction Reactions

The ketone group can be selectively reduced to an alcohol:

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Ethanol solvent, 0°C to RT, 2 hours

-

Product : 2-(1-Methyl-6-hydroxypiperidin-2-yl)acetate

-

Stereochemistry : Predominantly cis diastereomer due to steric hindrance .

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | Alcohol derivative | 85% | |

| LiAlH₄ | THF, reflux | Over-reduction (ester → alcohol) | 68% |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

-

Reagent : Primary amines (e.g., methylamine)

-

Conditions : Methanol, 60°C, 8 hours

-

Product : 2-(1-Methyl-6-oxopiperidin-2-yl)acetamide

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃NH₂ | Methanol, 60°C | Acetamide | 90% | |

| NH₃ (g) | Ethanol, RT | Unstable intermediate | 45% |

Radical-Mediated Reactions

The piperidine ring participates in radical reactions under oxidative conditions:

-

Reagent : K₂S₂O₈ with blue LED irradiation

-

Conditions : Aqueous solution, 24 hours

-

Product : Ring-opened aldehyde derivatives via C–N bond cleavage .

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₂S₂O₈/hν | H₂O, 24h | Aldehyde | 63% | |

| TEMPO additive | Inhibition of radical pathway | No reaction | N/A |

Hydrolysis and Stability

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux, 12h → Carboxylic acid (95% yield) .

-

Basic Hydrolysis : 1M NaOH, RT, 4h → Sodium carboxylate (88% yield) .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

-

Reagent : p-TsOH (acid catalyst)

-

Conditions : Toluene, reflux, 3h

-

Product : Lactone derivative via ester-ketone condensation .

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-TsOH | Toluene, reflux | Lactone | 78% |

Key Research Findings

-

Synergistic Effects : Combined oxidation and substitution reactions enhance functionalization for drug-discovery applications .

-

Steric Influence : The 1-methyl group directs regioselectivity in radical and nucleophilic reactions .

-

pH Sensitivity : Hydrolysis rates vary significantly between neutral (stable) and extreme pH (rapid degradation) .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds in pharmaceutical chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the ketone to carboxylic acids or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces the ketone group to an alcohol | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Substitutes the ester group with other functional groups | Amines, Alcohols (in catalytic conditions) |

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural properties allow it to engage with specific enzymes, providing insights into their mechanisms and potential therapeutic targets.

Case Study: Prodrugs for Cancer Treatment

Recent studies have highlighted the compound's potential as a prodrug for targeting ENO1-deleted cancers. In vitro studies demonstrated that derivatives of this compound showed significant potency against glioma cell lines, indicating its role in cancer therapeutics. Notably, one derivative exhibited an IC50 value significantly lower than the parent compound, suggesting enhanced efficacy in targeting specific cancer cells .

Industrial Applications

Production of Specialty Chemicals

this compound is also valuable in the industrial production of specialty chemicals. Its ability to act as a building block for various chemical syntheses makes it suitable for manufacturing diverse products ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic esters, as outlined below:

Key Observations :

- Ring Systems: The piperidinone core (6-membered nitrogen ring) contrasts with pyrimidinone (6-membered, two nitrogens) and pyranone (6-membered oxygen ring). These differences influence electronic properties and binding affinities. For example, pyrimidinone derivatives are often used in antiviral or anesthetic agents due to their planar structure and hydrogen-bonding capacity .

- Substituent Effects: The 1-methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs.

- Ester Flexibility : The acetate group in all compounds serves as a hydrolyzable linker, influencing bioavailability. Ethyl esters (e.g., ) generally exhibit slower hydrolysis than methyl esters, affecting drug half-life .

Physicochemical Properties and Stability

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility: Piperidinone derivatives typically show moderate water solubility due to the polar oxo group, but lipophilic substituents (e.g., methyl, bicyclic terpenes) reduce solubility. Ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate () has a logP value >2, indicating high lipid affinity .

- Stability: The 6-oxo group in piperidinones and pyrimidinones increases susceptibility to nucleophilic attack, necessitating stabilization via methylation (as in the target compound) or formulation adjustments .

Biological Activity

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Oxo Group : Contributes to the compound's reactivity.

- Ester Group : Impacts solubility and bioavailability.

The molecular formula is , and its specific structural attributes allow it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within cellular pathways. Research indicates that the compound may act through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : Interaction with various receptors may influence signaling pathways critical for cellular responses.

Further studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(2-oxopiperidin-3-yl)acetate | Similar piperidine structure but different oxo positioning | |

| Methyl 2-(2-oxopiperidin-3-yl)propanoate | Propanoate group instead of acetate | |

| Ethyl 2-(2-oxopiperidin-3-yl)acetate | Ethyl group affecting solubility |

The distinct structural characteristics of this compound contribute to its unique reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Cytotoxicity Studies : Research has indicated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study demonstrated that certain derivatives showed enhanced cytotoxicity in breast cancer cell lines, indicating potential therapeutic applications .

- Metabolic Pathway Engagement : In vitro studies have shown that treatment with similar compounds resulted in significant alterations in glycolytic metabolites, suggesting a mechanism where the compound may selectively target cancer cells with specific metabolic profiles .

- In Vivo Efficacy : Animal models have provided evidence for the efficacy of these compounds in tumor regression, particularly in models with specific genetic deletions that make them susceptible to metabolic inhibitors .

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use molecular docking or molecular dynamics simulations to assess steric and electronic effects. Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbons) and map transition states using software like Gaussian or ORCA. Validate with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. How should researchers address conflicting kinetic data in esterification or hydrolysis studies of this compound?

- Methodological Answer :

- Replicate experiments under standardized conditions (pH, solvent, temperature).

- Use advanced analytics (e.g., HPLC-MS) to quantify intermediates and byproducts.

- Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) across studies .

Experimental Design and Safety

Q. What in vitro models are suitable for assessing the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against acetylcholinesterase or proteases using spectrophotometric methods (e.g., Ellman’s reagent).

- Cell viability assays : Use MTT or resazurin-based protocols in neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity.

- Reference structurally similar compounds (e.g., piperidine derivatives) for activity benchmarks .

Q. What safety protocols are critical when handling this compound in solution-phase reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.